![molecular formula C23H19NO2S B14903173 4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)
4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid is an organic compound that belongs to the class of benzothiazepines This compound is characterized by its unique structure, which includes a benzothiazepine ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid typically involves the following steps:
-
Formation of the Benzothiazepine Ring: : The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazepine ring. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions.
-
Introduction of the 4-Methylphenyl Group: : The next step involves the introduction of the 4-methylphenyl group at the 4-position of the benzothiazepine ring. This can be achieved through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst, such as aluminum chloride.
-
Attachment of the Benzoic Acid Moiety: : The final step involves the attachment of the benzoic acid moiety to the benzothiazepine ring. This can be achieved through a nucleophilic substitution reaction using a suitable benzoic acid derivative, such as 4-chlorobenzoic acid, in the presence of a base, such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can convert the compound into its corresponding amines or thiols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the benzoic acid moiety can be replaced with other functional groups. Common reagents used in these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, sodium hydroxide, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazepine derivatives.
Scientific Research Applications
4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of cardiovascular diseases, such as hypertension and angina. It is also investigated for its potential anti-inflammatory and analgesic properties.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique structure allows for efficient charge transport and light emission properties.
Biological Research: The compound is used as a probe in biological studies to investigate the role of benzothiazepine derivatives in cellular signaling pathways and enzyme inhibition.
Industrial Applications: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to calcium channels in the cardiovascular system, leading to the inhibition of calcium influx and subsequent vasodilation. This mechanism is responsible for its potential therapeutic effects in the treatment of hypertension and angina.
In addition, the compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, thereby exerting anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid can be compared with other similar compounds, such as:
Diltiazem: A well-known benzothiazepine derivative used as a calcium channel blocker in the treatment of cardiovascular diseases. Unlike this compound, diltiazem has a different substitution pattern on the benzothiazepine ring, which affects its pharmacological properties.
Verapamil: Another calcium channel blocker with a different chemical structure. Verapamil belongs to the class of phenylalkylamines and has a distinct mechanism of action compared to benzothiazepine derivatives.
Nifedipine: A dihydropyridine calcium channel blocker with a different chemical structure and mechanism of action. Nifedipine is primarily used in the treatment of hypertension and angina.
Properties
Molecular Formula |
C23H19NO2S |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid |
InChI |
InChI=1S/C23H19NO2S/c1-15-6-8-16(9-7-15)20-14-22(17-10-12-18(13-11-17)23(25)26)27-21-5-3-2-4-19(21)24-20/h2-13,22H,14H2,1H3,(H,25,26) |
InChI Key |
NYXYLPZYOPGUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


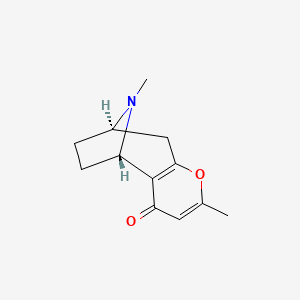
![2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide](/img/structure/B14903095.png)

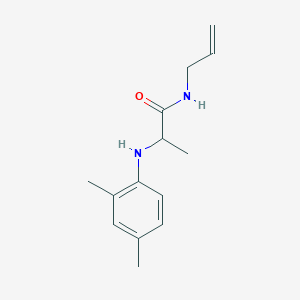
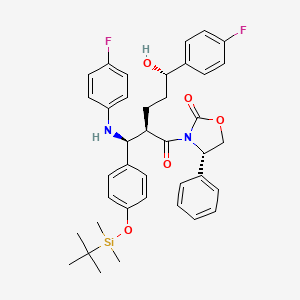
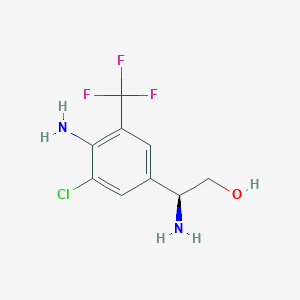


![8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14903145.png)
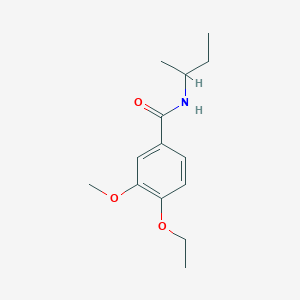
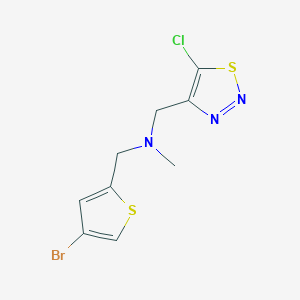
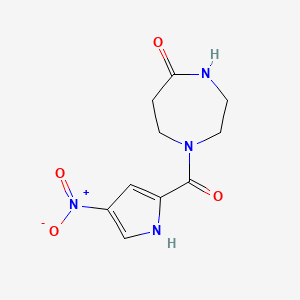
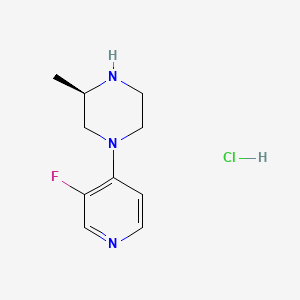
![[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14903189.png)
